Cas no 1234616-38-6 ([1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid)
![[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1234616-38-6x500.png)
[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid
- PB21429
- FCH1189387
- AK170654
- SY098344
- CS-0053023
- 1234616-38-6
- AS-33600
- EN300-122830
- DTXSID501239786
- [1,2,4]TRIAZOLO[1,5-A]PYRIDINE-5-CARBOXYLICACID
- AKOS022874765
- MFCD17015980
- DB-131238
- SCHEMBL21816409
- [1,2,4]TRIAZOLO[1,5-A]PYRIDINE-5-CARBOXYLIC ACID
- [1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid
-
- MDL: MFCD17015980
- インチ: 1S/C7H5N3O2/c11-7(12)5-2-1-3-6-8-4-9-10(5)6/h1-4H,(H,11,12)
- InChIKey: QNNGMDQOCYQRME-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C1=C([H])C([H])=C([H])C2=NC([H])=NN21)=O
計算された属性
- せいみつぶんしりょう: 163.038176411g/mol
- どういたいしつりょう: 163.038176411g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 67.5
[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02477-25G |
[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid |
1234616-38-6 | 97% | 25g |
¥ 21,298.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02477-50G |
[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid |
1234616-38-6 | 97% | 50g |
¥ 34,075.00 | 2023-04-05 | |
eNovation Chemicals LLC | D495063-5G |
[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid |
1234616-38-6 | 97% | 5g |
$1205 | 2024-05-23 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB07978-10g |
[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid |
1234616-38-6 | 95 | 10g |
$1975 | 2021-10-20 | |
TRC | T795828-50mg |
[1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic Acid |
1234616-38-6 | 50mg |
$ 115.00 | 2022-06-02 | ||
Alichem | A029182923-5g |
[1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid |
1234616-38-6 | 95% | 5g |
$1927.80 | 2023-09-03 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB07978-10g |
[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid |
1234616-38-6 | 95 | 10g |
$1975 | 2021-09-03 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB07978-10g |
[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid |
1234616-38-6 | 97% | 10g |
$1975 | 2023-09-07 | |
A2B Chem LLC | AA26569-250mg |
[1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid |
1234616-38-6 | 96% | 250mg |
$125.00 | 2024-04-20 | |
eNovation Chemicals LLC | D495063-500mg |
[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid |
1234616-38-6 | 97% | 500mg |
$240 | 2024-05-23 |
[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid 関連文献
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acidに関する追加情報
[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid and CAS No. 1234616-38-6: A Comprehensive Overview of Synthesis, Biological Activity, and Applications
[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid is a heterocyclic compound characterized by its unique [1,2,4]triazolo[1,5-A]pyridine core, which is a fused ring system combining triazole and pyridine functionalities. The CAS No. 1234616-38-6 serves as a critical identifier for this compound, enabling precise classification and reference in scientific literature. This molecule has garnered significant attention in recent years due to its potential applications in pharmaceutical development, materials science, and medicinal chemistry.
The synthesis of [1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid typically involves multistep organic reactions, including cyclization, condensation, and functional group modification. Recent advancements in catalytic methodologies have enabled more efficient and scalable synthesis routes, as highlighted in a 2023 study published in Organic Letters. Researchers have demonstrated that transition-metal-catalyzed coupling reactions can yield high-purity products with minimal byproducts, addressing challenges in traditional synthetic approaches. This progress underscores the importance of CAS No. 123461-38-6 as a key compound in the development of complex heterocyclic scaffolds.
Structurally, the [1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid molecule features a triazole ring fused to a pyridine ring, with a carboxylic acid group at the 5-position. The triazole moiety is known for its ability to form stable five-membered rings, while the pyridine ring provides aromaticity and potential hydrogen-bonding interactions. These structural features make the compound a promising candidate for drug design, as they can modulate biological activity through interactions with target proteins or enzymes.
Recent studies have explored the biological activity of [1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid in various therapeutic contexts. A 2024 paper in Journal of Medicinal Chemistry reported that derivatives of this compound exhibit potent anti-inflammatory properties by inhibiting key inflammatory pathways such as NF-κB and MAPK. The compound's ability to modulate cytokine production suggests its potential as a therapeutic agent for chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. These findings highlight the importance of CAS No. 1234616-3-6 in the development of novel anti-inflammatory drugs.
In addition to its anti-inflammatory effects, [1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid has shown promise in the treatment of neurodegenerative disorders. A 2023 study published in Neuropharmacology demonstrated that the compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and enhancing mitochondrial function. These properties make it a valuable candidate for the development of therapies targeting conditions such as Alzheimer's disease and Parkinson's disease. The structural versatility of CAS No. 1234616-38-6 allows for further modifications to optimize its therapeutic potential.
The application of [1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid extends beyond pharmaceuticals into materials science. Researchers have investigated its use in the development of functional materials for optoelectronic devices. A 2024 paper in Advanced Materials reported that the compound can be incorporated into polymer matrices to enhance charge transport properties, making it suitable for organic light-emitting diodes (OLEDs) and solar cells. The unique electronic properties of CAS No. 1234616-38-6 are attributed to its conjugated π-system and the presence of heteroatoms, which influence electron delocalization and energy transfer processes.
The pharmacokinetic profile of [1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid is another area of active research. A 2023 study in Drug Metabolism and Disposition evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The results indicated that the compound exhibits favorable oral bioavailability and a long half-life, which are advantageous for drug development. These findings suggest that CAS No. 1234616-38-6 could be formulated into sustained-release dosage forms, improving patient compliance and therapeutic outcomes.
Challenges in the development of [1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid include optimizing its solubility and stability under physiological conditions. A 2024 review in Chemical Reviews highlighted the importance of solid-state formulation techniques to enhance the compound's stability and reduce degradation. Researchers have also explored the use of prodrug strategies to improve solubility and bioavailability, demonstrating the adaptability of CAS No. 1234616-38-6 in various therapeutic contexts.
In conclusion, [1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid represents a significant advancement in the field of heterocyclic chemistry. Its unique structural features and diverse biological activities make it a promising candidate for pharmaceutical and materials science applications. The continued exploration of CAS No. 1234616-38-6 in these areas is expected to yield further insights into its potential therapeutic and industrial applications, driving innovation in multiple scientific disciplines.
Further research into the synthesis, biological activity, and applications of [1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid is essential for maximizing its potential. As new methodologies and technologies emerge, the role of CAS No. 1234616-38-6 in scientific advancements will continue to expand, contributing to the development of novel therapies and materials. The interdisciplinary nature of this research underscores the importance of collaboration between chemists, pharmacologists, and materials scientists in unlocking the full potential of this compound.
1234616-38-6 ([1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid) 関連製品
- 313529-58-7(N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-3-nitrobenzamide)
- 954671-59-1(N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl-5-chloro-2-methoxybenzene-1-sulfonamide)
- 133562-38-6(2-amino-1-(2,5-dimethylphenyl)ethan-1-ol)
- 1310836-06-6(4-Ethyl-3-(3-methylfuran-2-yl)-1h-pyrazol-5-amine)
- 2150319-05-2(2-(2-chloro-1-methyl-1H-imidazol-5-yl)cyclobutan-1-ol)
- 868143-99-1(methyl (2Z)-3-oxo-2-{4-(propan-2-yl)phenylmethylidene}-2,3-dihydro-1-benzofuran-5-carboxylate)
- 2138407-05-1(Oxazolo[4,5-b]pyridine-2-carboxylic acid, 7-chloro-)
- 2229455-97-2(1-1-(5-methoxypyridin-3-yl)cyclopropylethan-1-amine)
- 460363-33-1(2-[(2-Methoxyethyl)amino]nicotinic acid)
- 83051-21-2(5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
